An In-Depth Technical Guide to 2-Bromo-4-iodo-1-nitrobenzene: Properties, Synthesis, and Strategic Applications in Chemical R&D
An In-Depth Technical Guide to 2-Bromo-4-iodo-1-nitrobenzene: Properties, Synthesis, and Strategic Applications in Chemical R&D
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-iodo-1-nitrobenzene is a strategically important tri-substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its molecular architecture, featuring two distinct halogen atoms (bromine and iodine) and a strongly electron-withdrawing nitro group, offers a powerful platform for constructing complex molecular scaffolds. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an in-depth analysis of its reactivity and applications, particularly in the context of pharmaceutical and agrochemical research.
Core Molecular Profile and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 2-Bromo-4-iodo-1-nitrobenzene is identified by a unique set of identifiers and exhibits specific physicochemical characteristics that are critical for reaction planning and execution.
Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 2-bromo-4-iodo-1-nitrobenzene | [1] |
| Molecular Formula | C₆H₃BrINO₂ | [1][2][3][4] |
| CAS Number | 860603-83-4 | [1][2] |
| Canonical SMILES | C1=CC(=C(C=C1I)Br)[O-] | [1] |
| InChI Key | GPVOKEUHKNSWFV-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 327.90 g/mol | [1][4] |
| Exact Mass | 326.83919 Da | [1][2][4] |
| Physical Form | Solid | [3] |
| XLogP3 | 3.1 | [1] |
| Complexity | 161 | [1][2][4] |
| Hydrogen Bond Donors | 0 | [1][4] |
| Hydrogen Bond Acceptors | 2 | [1][4] |
Synthesis: A Mechanistic Approach via Diazotization
The most common and reliable method for synthesizing halo-nitroaromatics of this type is through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate. This pathway offers high yields and regiochemical control, starting from a readily available aniline precursor.
Causality in Experimental Design
The synthesis of 2-Bromo-4-iodo-1-nitrobenzene from its corresponding aniline (2-bromo-4-amino-1-nitrobenzene) is a multi-step process where each condition is critical for success.
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Diazotization: The conversion of the primary aromatic amine to a diazonium salt is the cornerstone of this synthesis. This is achieved using sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄).[5][6][7] The acid serves two purposes: it protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺), and it prevents the newly formed diazonium salt from engaging in unwanted coupling reactions with the unreacted aniline.
-
Temperature Control: The diazonium salt is notoriously unstable at elevated temperatures.[5] Maintaining a temperature below 10°C, and ideally between 0-5°C, is paramount to prevent its premature decomposition into highly reactive aryl cations, which would lead to a mixture of undesirable byproducts (e.g., phenols from reaction with water) and significantly lower the yield of the target iodo-compound.[5][6]
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Iodide Substitution: The diazonium group (-N₂⁺) is an exceptional leaving group, as it departs as dinitrogen gas (N₂), a thermodynamically very stable molecule. This facilitates nucleophilic aromatic substitution. Iodide is a sufficiently strong nucleophile to displace the diazonium group directly without the need for a copper catalyst, which is typically required for bromo- or chloro- substitutions (the classic Sandmeyer reaction).[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-4-iodo-1-nitrobenzene.
Detailed Synthesis Protocol
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Preparation of Diazonium Salt: In a flask, carefully add 2-bromo-4-amino-1-nitrobenzene to a pre-cooled solution of concentrated sulfuric acid and water. Cool the resulting slurry to 0-5°C in an ice-salt bath with vigorous stirring.
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Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the aniline slurry, ensuring the temperature of the reaction mixture does not exceed 5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
Iodide Displacement: In a separate, larger beaker, dissolve sodium iodide in water. Slowly and carefully add the cold diazonium salt solution to the iodide solution with stirring. This addition is exothermic and will be accompanied by the vigorous evolution of nitrogen gas.
-
Workup and Isolation: Once the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude solid with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine, and finally with water again. The pure product can be obtained by recrystallization from a suitable solvent system, such as ethanol/water.
Strategic Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-4-iodo-1-nitrobenzene lies in the distinct reactivity of its three functional components. This allows for a hierarchical approach to molecular construction, which is highly valued in drug discovery for creating diverse chemical libraries.
The Principle of Sequential Cross-Coupling
The central tenet of using this reagent is the reactivity difference between the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of a C-I bond is lower than that of a C-Br bond, making it more susceptible to oxidative addition to a Pd(0) catalyst center. This is often the rate-determining step in the catalytic cycle.[8]
-
C-I Bond Reactivity: The carbon-iodine bond is the most labile site. It will readily participate in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions under relatively mild conditions (e.g., lower temperatures, less reactive catalysts).[8][9]
-
C-Br Bond Reactivity: The carbon-bromine bond is more robust and typically requires more forcing conditions (e.g., higher temperatures, more electron-rich phosphine ligands, stronger bases) to react.
This reactivity differential enables chemists to perform a selective reaction at the C-4 position (iodine) while leaving the C-2 position (bromine) intact for a subsequent, different transformation.[9]
Caption: Sequential functionalization enabled by differential halogen reactivity.
The Role of the Nitro Group
The nitro group is not merely a placeholder; it plays two critical roles:
-
Activation: As a potent electron-withdrawing group, it deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), should a suitable nucleophile and conditions be employed.[10]
-
Synthetic Handle: The nitro group is a versatile functional group that can be readily reduced to a primary amine (-NH₂). This transformation is fundamental in pharmaceutical synthesis, as the aniline moiety is a common feature in many active pharmaceutical ingredients (APIs).[11] This reduction can be performed at various stages of the synthetic sequence, adding another layer of strategic flexibility.
Applications in Drug Discovery and Medicinal Chemistry
The unique attributes of 2-Bromo-4-iodo-1-nitrobenzene make it an invaluable tool for medicinal chemists.
-
Scaffold Decoration: It provides a rigid phenyl scaffold that can be "decorated" with two different substituents in a controlled, regioselective manner. This is essential for exploring the structure-activity relationship (SAR) of a potential drug candidate.
-
Library Synthesis: The ability to perform sequential couplings allows for the rapid generation of libraries of related compounds. By varying the coupling partners in each of the two steps, a large and diverse set of molecules can be synthesized for high-throughput screening.
-
Fragment-Based Drug Design (FBDD): This molecule can be used to link different molecular fragments together, creating more complex molecules with potentially higher binding affinity to biological targets. The nitrobenzene core itself can serve as a central fragment.
-
Therapeutic Areas: Intermediates with this substitution pattern are used in the synthesis of compounds for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[9][12]
Safety and Handling
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
2-Bromo-4-iodo-1-nitrobenzene is more than just a chemical reagent; it is a strategic platform for molecular design. Its value is derived from the predictable and exploitable difference in reactivity between its carbon-iodine and carbon-bromine bonds, combined with the synthetic versatility of the nitro group. For researchers in drug discovery and process development, this compound provides a reliable and efficient route to complex, highly functionalized aromatic structures, accelerating the discovery and development of novel chemical entities.
References
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PubChem. (n.d.). 2-Bromo-1-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-2-iodo-1-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, January 20). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, April 19). 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]
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StuDocu. (n.d.). Synthesis of 4-iodonitrobenzene. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Success: Utilizing 1-Bromo-2-iodo-3-nitrobenzene in Synthesis. Retrieved from [Link]
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